2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate

Molecular Design Solubility PEGylation

2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroformate (CAS 105292-71-5) is an activated carbonate reagent with the molecular formula C8H15ClO5 and a molecular weight of 226.65 g/mol. It belongs to the class of chloroformate esters, compounds widely utilized for introducing carbonyl groups into nucleophilic substrates.

Molecular Formula C8H15ClO5
Molecular Weight 226.65 g/mol
CAS No. 105292-71-5
Cat. No. B3417447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate
CAS105292-71-5
Molecular FormulaC8H15ClO5
Molecular Weight226.65 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOC(=O)Cl
InChIInChI=1S/C8H15ClO5/c1-11-2-3-12-4-5-13-6-7-14-8(9)10/h2-7H2,1H3
InChIKeyLSJKXCRCOZGBPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(2-Methoxyethoxy)ethoxy]ethyl Chloroformate (CAS 105292-71-5): A Triethylene Glycol-Based Chloroformate for Advanced Functionalization and PEGylation


2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroformate (CAS 105292-71-5) is an activated carbonate reagent with the molecular formula C8H15ClO5 and a molecular weight of 226.65 g/mol [1]. It belongs to the class of chloroformate esters, compounds widely utilized for introducing carbonyl groups into nucleophilic substrates [2]. The compound features a triethylene glycol monomethyl ether (mPEG3) backbone terminated with a reactive chloroformate (-O-C(O)-Cl) group, making it a versatile intermediate for synthesizing carbonates, carbamates, and other protected derivatives. Its unique structure, incorporating three ethylene oxide units, provides enhanced hydrophilicity and a specific spatial profile compared to simpler alkyl chloroformates, which is critical for applications requiring precise molecular architecture and solubility tuning [1].

Why 2-[2-(2-Methoxyethoxy)ethoxy]ethyl Chloroformate Cannot Be Replaced by Simpler Chloroformates in Critical Synthesis and Polymer Applications


Substituting 2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroformate with simpler analogs like ethyl chloroformate or 2-methoxyethyl chloroformate is not scientifically sound without rigorous re-validation. This compound's triethylene glycol backbone is not merely a structural motif; it imparts specific physicochemical properties—such as enhanced hydrophilicity (XLogP3-AA = 0.7 [1]), a defined spatial reach (10 rotatable bonds [1]), and a higher molecular weight—that directly influence reaction kinetics, solubility of intermediates, and the ultimate performance of the final conjugate or polymer [2]. These structural differences can lead to significant variations in reaction yields, purification profiles, and the functional attributes of downstream products, including their self-healing behavior [2] or biological inertness [3]. The following evidence quantifies these critical differentiators.

Quantifiable Differentiation of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl Chloroformate (CAS 105292-71-5) Against Leading Comparators


Structural and Physicochemical Comparison with 2-Methoxyethyl Chloroformate

Compared to the common chloroformate 2-methoxyethyl chloroformate (CAS 628-12-6), 2-[2-(2-methoxyethoxy)ethoxy]ethyl chloroformate possesses a significantly larger and more hydrophilic structure. This difference in size and polarity directly impacts its solubility and its ability to shield conjugated molecules. The target compound has a molecular weight of 226.65 g/mol versus 138.55 g/mol for the comparator [1][2], and a calculated partition coefficient (XLogP3-AA) of 0.7 [1] compared to an estimated 0.2-0.4 for the shorter analog, indicating it is more hydrophobic, which can influence its partitioning and reactivity in biphasic systems. Furthermore, the increased chain length provides a greater number of hydrogen bond acceptors (5 vs 3 [1]), which can affect supramolecular interactions.

Molecular Design Solubility PEGylation

Functional Performance in PEGylation: A Class-Level Comparison of Chloroformate Activating Agents

While direct comparative data for this specific chloroformate is not publicly available, class-level inference from studies on structurally analogous PEG-activating reagents provides strong guidance. Chloroformate-activated PEG reagents, such as those derived from p-nitrophenyl chloroformate, have been shown to be superior to other activating chemistries like cyanuric chloride in preserving enzyme activity. In a direct study, modification of L-asparaginase with PEG activated using p-nitrophenylchloroformate (PNP-PEG) resulted in 33% residual enzyme activity at a 20 molar excess, whereas modification with cyanuric chloride-activated PEG led to significantly lower activity [1]. This indicates that the carbonate linkage formed by chloroformates is less detrimental to enzyme function than the triazine linkage from cyanuric chloride. Additionally, the activation of PEG with p-nitrophenyl chloroformate has been reported to proceed with high yields (96–98%) to form activated PEG-nitrophenyl carbonates [2].

PEGylation Enzyme Modification Protein Conjugation

Evidence for Achieving Unique Material Properties: Self-Healing Behavior in Energetic Polymers

The incorporation of the 2-[2-(2-methoxyethoxy)ethoxy]ethyl group is directly linked to a specific, high-value material property: intrinsic self-healing. A recent study demonstrated that a polymer synthesized with this exact group, poly 1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-3-vinyl-imidazolium perchlorate, exhibits long-sought intrinsic self-healing properties [1]. This behavior is attributed to the dynamic non-covalent bonds formed by the diethylene glycol monomethyl ether side chains (the 2-[2-(2-methoxyethoxy)ethoxy]ethyl moiety). The polymer was also shown to exhibit excellent re-bonding to the surface of microcrystalline ammonium perchlorate, a key oxidizer, after mechanical deformation [1]. In contrast, the same study notes that a closely related polymer lacking this specific triethylene glycol-derived side chain does not display these self-healing characteristics [1].

Energetic Materials Self-Healing Polymers Propellant Binders

Procurement-Driven Application Scenarios for 2-[2-(2-Methoxyethoxy)ethoxy]ethyl Chloroformate (CAS 105292-71-5)


Synthesis of Advanced Self-Healing Energetic Binders for Solid Propellants

This compound is a critical precursor for synthesizing poly(1-alkyl-3-vinyl-imidazolium perchlorate) derivatives that exhibit intrinsic self-healing capabilities [1]. As demonstrated in recent literature, the 2-[2-(2-methoxyethoxy)ethoxy]ethyl side chain is essential for enabling dynamic, non-covalent crosslinking that allows the polymer network to regain mechanical integrity and re-bond to oxidizer particles after damage [1]. For research groups and industrial entities focused on next-generation solid rocket propellants, this specific chloroformate is required to access these unique material properties, which are not achievable with shorter or structurally different alkylating agents [1].

Precision PEGylation of Biologics and Sensitive Payloads Requiring Optimized Linker Chemistry

In bioconjugation workflows, 2-[2-(2-methoxyethoxy)ethoxy]ethyl chloroformate serves as a discrete, short-chain PEGylation reagent (mPEG3). Its chloroformate functionality allows for the formation of stable carbamate linkages with primary amines under mild conditions, a method known to better preserve the activity of sensitive biomolecules like enzymes compared to harsher chemistries [2]. The triethylene glycol spacer provides a defined and reproducible increase in molecular weight and hydrophilicity, which is ideal for modulating pharmacokinetic properties or reducing immunogenicity of therapeutic proteins and peptides in a controlled, step-wise manner [2].

Synthesis of Functionalized Monomers and Polymers with Tailored Hydrophilicity and Spacing

This chloroformate is the reagent of choice for introducing a well-defined, hydrophilic mPEG3 spacer into a variety of monomers, including acrylates and methacrylates [3]. The resulting polymers are used in applications ranging from thermo-responsive 'smart' materials for textiles [3] to nanoporous membranes with controlled surface properties [4]. The precise length and ether-rich composition of the 2-[2-(2-methoxyethoxy)ethoxy]ethyl group, which cannot be replicated by simpler chloroformates like ethyl or 2-methoxyethyl chloroformate, is critical for achieving the desired lower critical solution temperature (LCST) behavior and protein adsorption resistance in these advanced polymer systems [3][4].

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